molecular formula C16H11F2N3OS B13463935 3-{[4-(3,5-Difluorophenyl)-1,3-thiazol-2-yl]amino}benzamide

3-{[4-(3,5-Difluorophenyl)-1,3-thiazol-2-yl]amino}benzamide

Cat. No.: B13463935
M. Wt: 331.3 g/mol
InChI Key: IEBQFHNKUZQVEY-UHFFFAOYSA-N
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Description

3-{[4-(3,5-Difluorophenyl)-1,3-thiazol-2-yl]amino}benzamide is a complex organic compound that features a thiazole ring, a benzamide group, and a difluorophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(3,5-Difluorophenyl)-1,3-thiazol-2-yl]amino}benzamide typically involves the formation of the thiazole ring followed by the introduction of the difluorophenyl and benzamide groups. One common method involves the condensation of 3,5-difluoroaniline with a thioamide under acidic conditions to form the thiazole ring. This intermediate is then reacted with benzoyl chloride to introduce the benzamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-{[4-(3,5-Difluorophenyl)-1,3-thiazol-2-yl]amino}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

3-{[4-(3,5-Difluorophenyl)-1,3-thiazol-2-yl]amino}benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where thiazole derivatives have shown efficacy.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials, including polymers and advanced composites.

Mechanism of Action

The mechanism of action of 3-{[4-(3,5-Difluorophenyl)-1,3-thiazol-2-yl]amino}benzamide involves its interaction with specific molecular targets. The thiazole ring and difluorophenyl group are believed to play crucial roles in binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-{[4-(3,5-Difluorophenyl)-1,3-thiazol-2-yl]amino}benzamide stands out due to the presence of the thiazole ring and difluorophenyl group, which confer unique chemical and biological properties. These structural features may enhance its binding affinity to specific targets and improve its stability under various conditions.

Properties

Molecular Formula

C16H11F2N3OS

Molecular Weight

331.3 g/mol

IUPAC Name

3-[[4-(3,5-difluorophenyl)-1,3-thiazol-2-yl]amino]benzamide

InChI

InChI=1S/C16H11F2N3OS/c17-11-4-10(5-12(18)7-11)14-8-23-16(21-14)20-13-3-1-2-9(6-13)15(19)22/h1-8H,(H2,19,22)(H,20,21)

InChI Key

IEBQFHNKUZQVEY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC2=NC(=CS2)C3=CC(=CC(=C3)F)F)C(=O)N

Origin of Product

United States

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